molecular formula C14H16N4O B1329545 4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline CAS No. 6232-57-1

4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline

Cat. No. B1329545
CAS RN: 6232-57-1
M. Wt: 256.3 g/mol
InChI Key: DBENZRUFCCLWPP-UHFFFAOYSA-N
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Description

The compound “4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline” is an azo compound, which are characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Azo compounds, including azo dyes, are widely used in industry due to their vivid colors .


Synthesis Analysis

Azo compounds are typically synthesized through an azo coupling reaction, which involves the reaction of an aromatic diazonium salt with another aromatic compound . The exact synthesis process for this specific compound would depend on the specific reactants used.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a conjugated system of alternating single and double bonds, which is characteristic of azo compounds. This conjugation is responsible for the strong absorption of light in the visible region of the spectrum, leading to the intense coloration of these compounds .


Chemical Reactions Analysis

Azo compounds can undergo a variety of reactions, including reduction to the corresponding amines . This reaction is often used in the textile industry to ‘develop’ the color of azo dyes.


Physical And Chemical Properties Analysis

Azo compounds are often brightly colored due to their extended conjugation. They may also exhibit tautomerism . The exact physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structures of compounds related to 4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline, synthesized via Schiff bases reduction route, show significant intermolecular bonding, making them important starting materials for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Chemical Reactions and Derivatives

  • The reactivity of 4-methoxyaniline, a related compound, in producing unexpected products with azomethyne moiety indicates a unique pathway in the synthesis of novel compounds (Kožul et al., 1999).

Biological Evaluation

  • The synthesis and biological evaluation of compounds containing 4-methoxyaniline show their potential in creating metal ion complexes with antimicrobial properties (Dahi & Jarad, 2020).

Antibacterial Activities

  • The synthesis of imidazolidine derivatives containing 4-methoxyaniline demonstrated enhanced activity against Gram-negative bacteria, indicating potential in antibacterial applications (Abood et al., 2018).

Azo Dye Applications

  • Azo dyes derived from 4-methoxyaniline have been studied for their antimicrobial activity, indicating their usefulness in applications where antimicrobial properties are required (Yazdanbakhsh et al., 2012).

Safety And Hazards

Some azo compounds can be hazardous. For example, certain azo dyes can break down to form carcinogenic amines . Therefore, safety precautions should be taken when handling these compounds.

Future Directions

Research into azo compounds continues to be an active area of study, with potential applications in areas such as advanced materials and environmental remediation .

properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-7-12(16)14(19-2)8-13(9)18-17-11-5-3-10(15)4-6-11/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENZRUFCCLWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064152
Record name C.I. Disperse Black 2
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Aminophenyl)azo)-5-methyl-2-methoxyaniline

CAS RN

6232-57-1
Record name 4-[2-(4-Aminophenyl)diazenyl]-2-methoxy-5-methylbenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 11255
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-2-methoxy-5-methyl-
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Record name C.I. Disperse Black 2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)azo]-5-methyl-o-anisidine
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